molecular formula C5H4Cl2N2O B3124916 (2,6-Dichloropyrimidin-4-yl)methanol CAS No. 321329-01-5

(2,6-Dichloropyrimidin-4-yl)methanol

Cat. No.: B3124916
CAS No.: 321329-01-5
M. Wt: 179 g/mol
InChI Key: YSFXKEAJJBEXJI-UHFFFAOYSA-N
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Description

(2,6-Dichloropyrimidin-4-yl)methanol is an organic compound with the molecular formula C5H4Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyrimidine ring and a hydroxymethyl group at the 4 position .

Scientific Research Applications

(2,6-Dichloropyrimidin-4-yl)methanol has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloropyrimidine with formaldehyde in the presence of a base to yield (2,6-Dichloropyrimidin-4-yl)methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloropyrimidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2,6-Dichloropyrimidin-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine-4-methanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2,4-Dichloropyrimidine: Lacks the hydroxymethyl group at the 4 position.

    2,6-Dichloropyrimidine: Lacks the hydroxymethyl group at the 4 position

Uniqueness

(2,6-Dichloropyrimidin-4-yl)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(2,6-dichloropyrimidin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFXKEAJJBEXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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